Cas no 21725-40-6 (N-Deethylcyanazine)

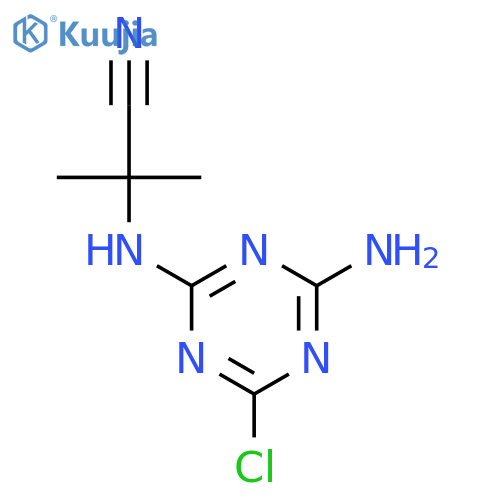

N-Deethylcyanazine structure

商品名:N-Deethylcyanazine

N-Deethylcyanazine 化学的及び物理的性質

名前と識別子

-

- Propanenitrile, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methyl-

- 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile

- DTXSID101016611

- 21725-40-6

- Deethylcyanazine

- 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile

- 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile

- SCHEMBL8946615

- Propanenitrile,2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methyl-

- N-Deethylcyanazine

- N-Deethylcyanazine@100 μg/mL in Acetonitrile

-

- インチ: 1S/C7H9ClN6/c1-7(2,3-9)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H3,10,11,12,13,14)

- InChIKey: YYGZKUBHASBWQO-UHFFFAOYSA-N

- ほほえんだ: ClC1N=C(N)N=C(N=1)NC(C#N)(C)C

計算された属性

- せいみつぶんしりょう: 212.0577220g/mol

- どういたいしつりょう: 212.0577220g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- ゆうかいてん: 181 - 187°C

- ようかいど: Chloroform (Slightly, Sonicated), DMSO (Sparingly), Methanol (Slightly, Sonicate

N-Deethylcyanazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D953510-100mg |

N-Deethylcyanazine |

21725-40-6 | 100mg |

$ 500.00 | 2023-09-07 | ||

| TRC | D953510-250mg |

N-Deethylcyanazine |

21725-40-6 | 250mg |

$1206.00 | 2023-05-18 | ||

| TRC | D953510-50mg |

N-Deethylcyanazine |

21725-40-6 | 50mg |

$276.00 | 2023-05-18 | ||

| TRC | D953510-25mg |

N-Deethylcyanazine |

21725-40-6 | 25mg |

$ 161.00 | 2023-09-07 |

N-Deethylcyanazine 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

21725-40-6 (N-Deethylcyanazine) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量